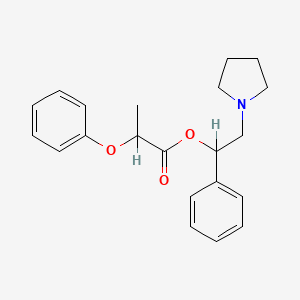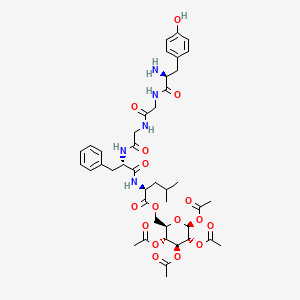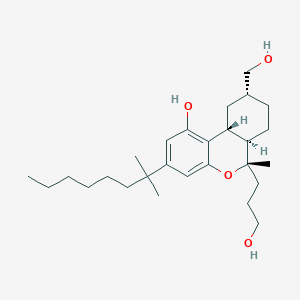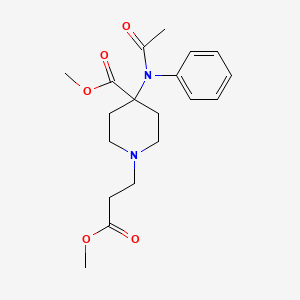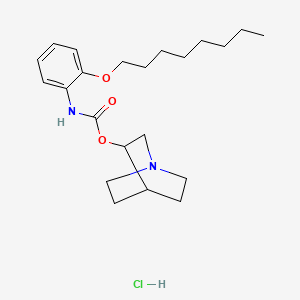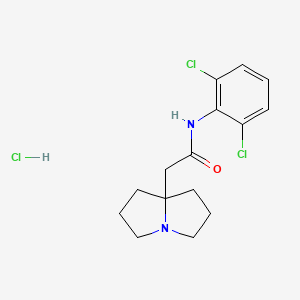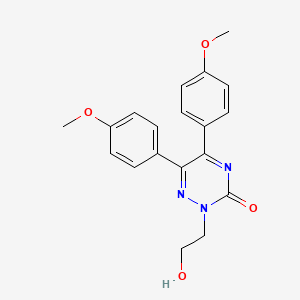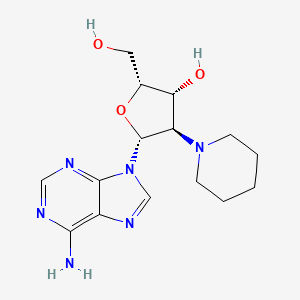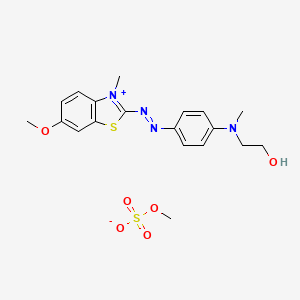
2-((4-((2-Hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium, methyl sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-((2-Hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium, methyl sulfate is a complex organic compound known for its vibrant color and potential applications in various fields. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in textile, food, and cosmetic industries due to their bright and diverse color range.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((2-Hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium, methyl sulfate typically involves a multi-step process:
Diazotization: The starting material, 4-((2-Hydroxyethyl)methylamino)aniline, undergoes diazotization using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-methoxy-3-methylbenzothiazole to form the azo compound.
Quaternization: The resulting azo compound is quaternized using methyl sulfate to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring high purity of the final product.
化学反应分析
Types of Reactions
2-((4-((2-Hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium, methyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or zinc dust in acidic conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium dithionite (Na2S2O4) in aqueous solution or zinc dust in acidic medium.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation or nitric acid (HNO3) for nitration.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives resulting from the reduction of the azo group.
Substitution: Substituted aromatic compounds with additional functional groups like nitro or sulfonic acid groups.
科学研究应用
2-((4-((2-Hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium, methyl sulfate has several scientific research applications:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light exposure.
Industry: Utilized as a dye in textile and cosmetic industries for its vibrant color and stability.
作用机制
The mechanism of action of 2-((4-((2-Hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium, methyl sulfate involves its interaction with molecular targets through its azo group. The compound can undergo photo-induced electron transfer, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, making the compound useful in photodynamic therapy. The molecular targets include cellular membranes, proteins, and nucleic acids, which are susceptible to oxidative damage.
相似化合物的比较
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: An azo dye used in histology for staining amyloid proteins.
Sudan III: A lipid-soluble azo dye used for staining triglycerides and lipids.
Uniqueness
2-((4-((2-Hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium, methyl sulfate is unique due to its specific structural features, such as the presence of a benzothiazolium ring and a hydroxyethyl group. These features confer distinct photophysical properties, making it suitable for specialized applications like photodynamic therapy and advanced staining techniques.
属性
CAS 编号 |
72089-19-1 |
|---|---|
分子式 |
C19H24N4O6S2 |
分子量 |
468.6 g/mol |
IUPAC 名称 |
2-[4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methylanilino]ethanol;methyl sulfate |
InChI |
InChI=1S/C18H21N4O2S.CH4O4S/c1-21(10-11-23)14-6-4-13(5-7-14)19-20-18-22(2)16-9-8-15(24-3)12-17(16)25-18;1-5-6(2,3)4/h4-9,12,23H,10-11H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI 键 |
NEOJTXAHRUYEFC-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NC3=CC=C(C=C3)N(C)CCO.COS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




